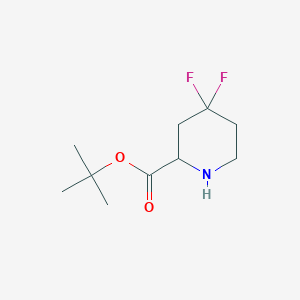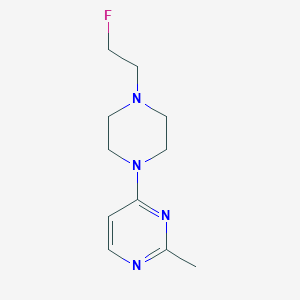
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide" is a synthetic organic molecule primarily studied for its pharmacological and chemical properties. It incorporates functional groups characteristic of pyrimidines, amines, and carboxamides, making it versatile in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the appropriate pyrimidine derivative, which is then functionalized to introduce the dimethylamino group at the sixth position.
Amine Introduction: : An amine-functionalized ethyl chain is introduced via nucleophilic substitution, leading to the formation of the intermediate compound.
Final Coupling: : The intermediate is then coupled with cyclopentanecarboxylic acid under amide-bond forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In industrial settings, the synthesis would be scaled up and optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are likely used to ensure consistency and efficiency. The reaction conditions are fine-tuned to minimize by-products and maximize the desired product.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the dimethylamino group, leading to the formation of an N-oxide derivative.
Reduction: : The pyrimidine ring can be hydrogenated under catalytic conditions, such as using palladium on carbon (Pd/C).
Substitution: : Electrophilic aromatic substitution can occur on the pyrimidine ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (mCPBA) for forming N-oxides.
Reduction Conditions: : H2 gas in the presence of Pd/C catalyst.
Substitution Reagents: : Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : N-oxide derivatives.
Reduction: : Hydrogenated pyrimidine derivatives.
Substitution: : Halogenated pyrimidine derivatives.
科学的研究の応用
The compound finds diverse applications in various fields:
Chemistry
Catalysts: : As a ligand in catalytic processes due to its electron-donating dimethylamino group.
Building Block: : Used as a precursor in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.
Molecular Probes: : Utilized in molecular biology for labeling and detection purposes.
Medicine
Pharmacology: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: : Incorporated into polymers and materials to impart unique chemical properties.
Agrochemicals: : Explored for its role in developing new agrochemical agents.
作用機序
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It can bind to enzymes, altering their activity, or to receptors, modulating cellular responses.
Pathways Involved: : Interacts with signal transduction pathways, potentially affecting gene expression, cellular metabolism, and other critical biological processes.
類似化合物との比較
Comparing this compound with structurally similar molecules highlights its uniqueness:
Similar Compounds: : "N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)acetamide," "N-(2-((4-amino-6-(dimethylamino)pyrimidin-2-yl)amino)ethyl)cyclohexanecarboxamide."
Uniqueness: : The cyclopentanecarboxamide moiety confers unique steric and electronic properties, affecting the compound's reactivity and binding affinity differently than similar compounds without this moiety.
This detailed overview captures the essence of "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide," providing insights into its synthesis, reactions, applications, mechanisms, and distinguishing features compared to similar compounds. What else can I help you with?
特性
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-18-13(10-14(19-11)20(2)3)16-8-9-17-15(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHOPCLWCYOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)


![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2721015.png)
![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)




![(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B2721024.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)
